molecular formula C21H25ClN2O3 B138242 Bepotastine CAS No. 125602-71-3

Bepotastine

Cat. No. B138242
M. Wt: 388.9 g/mol
InChI Key: YWGDOWXRIALTES-NRFANRHFSA-N
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Description

Bepotastine besilate is a selective histamine H1-receptor antagonist and mast cell stabilizer with inhibitory effects on eosinophilic activity, which is used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. It is a second-generation antihistamine that is known for its high oral absorption and minimal sedative effects . Bepotastine has been shown to be effective in alleviating nonocular symptoms induced by allergens and is well-tolerated in patients without kidney or liver disease . It is available in various forms, including ophthalmic solutions and oral tablets, and has been approved by the Food and Drug Administration (FDA) in the United States for the treatment of allergic conjunctivitis .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of bepotastine besilate contributes to its function as a histamine H1-receptor antagonist. The structure-activity relationship is crucial for its affinity to the histamine H1 receptor and its ability to stabilize mast cells. The molecular interactions between bepotastine and the histamine H1 receptor are likely to involve hydrogen bonding and hydrophobic interactions, which are typical for receptor-ligand interactions .

Chemical Reactions Analysis

Bepotastine besilate's chemical reactions in the body involve its interaction with histamine H1 receptors to prevent the action of histamine, which is released during allergic reactions. It also exhibits mast cell stabilizing properties, which prevent the release of additional allergic mediators . The papers provided do not detail specific chemical reactions or metabolic pathways for bepotastine.

Physical and Chemical Properties Analysis

The physical and chemical properties of bepotastine besilate, such as solubility, stability, and distribution, are optimized for its function as an antihistamine. It has high oral absorption and is a substrate for P-glycoprotein, which limits its distribution into the brain, thereby reducing the potential for sedation . The compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion, are tailored to ensure its effectiveness and safety as an antihistamine .

Relevant Case Studies

Several clinical trials have demonstrated the efficacy and safety of bepotastine in treating allergic symptoms. For instance, a study showed that bepotastine besilate ophthalmic solution significantly reduced nonocular symptoms such as nasal congestion and rhinorrhea induced by a conjunctival allergen challenge . Another study found that oral bepotastine tablets effectively suppressed nasal symptoms caused by Japanese cedar pollen exposure in an artificial exposure chamber . Additionally, bepotastine has been shown to downmodulate cytokine/chemokine production and CD54 expression in human keratinocytes, indicating its anti-inflammatory properties . These case studies highlight the therapeutic potential of bepotastine in various allergic conditions.

Scientific Research Applications

Brain Histamine H1 Receptor Occupancy

Bepotastine, as a second-generation antihistamine, has been studied for its effects on brain histamine H1 receptor occupancy (H1RO). This aspect is crucial for evaluating sedative properties in antihistamines. A study using positron emission tomography (PET) found that bepotastine has a relatively low H1RO, indicative of minimal sedation, making it suitable for treating various allergic disorders (Tashiro et al., 2008).

Treatment of Allergic Rhinitis and Conjunctivitis

Bepotastine has been evaluated for its efficacy in treating nasal symptoms caused by allergens like Japanese cedar pollen. It showed effectiveness in reducing symptoms without causing significant cognitive impairment (Hashiguchi et al., 2009). Additionally, bepotastine besilate is effective in treating perennial allergic rhinitis and allergic conjunctivitis, with studies confirming its safety and efficacy (Carrillo‐Martin et al., 2018).

Antiallergic Action on Keratinocytes

Research shows that bepotastine can modulate the production of cytokines/chemokines and the expression of CD54 in human epidermal keratinocytes. This suggests its role in suppressing certain proinflammatory cytokines and chemokines, contributing to its antiallergic action (Kobayashi et al., 2008).

Treatment of Pruritus

Bepotastine is also effective in managing pruritus associated with allergic rhinitis, urticaria, and skin diseases. It has dual action as an H1 receptor antagonist and a mast cell stabilizer, showing efficacy in pruritus relief in clinical trials (Bielory et al., 2013).

Pharmacokinetic Studies

Pharmacokinetic studies of bepotastine have been conducted, highlighting its properties such as high oral absorption and limited brain distribution, which is beneficial in reducing sedative effects. These studies are essential for understanding the drug's behavior in the human body (Ohashi et al., 2006).

Non-Clinical Pharmacology and Safety

Extensive non-clinical studies have been conducted on bepotastine, focusing on its pharmacokinetic and pharmacologic properties, including its safety profile. These studies cover a range of effects from mast cell stabilization to inhibition of eosinophilic infiltration, contributing to its comprehensive understanding as an antihistamine (Williams et al., 2010).

Safety And Hazards

Bepotastine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Bepotastine is a promising agent in the treatment of urticaria, allergic rhinitis, and pruritus associated with different skin disorders . It has a quicker onset of action, and it maintains its efficacy over time . The development of a sustained-release Bepotastine formulation remains limited .

properties

IUPAC Name

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGDOWXRIALTES-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904947
Record name Bepotastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bepotastine

CAS RN

125602-71-3
Record name Bepotastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125602-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bepotastine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bepotastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEPOTASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,390
Citations
L Bielory, S Duttachoudhury… - Expert opinion on …, 2013 - Taylor & Francis
… Bepotastine showed strong affinity for H 1 R and minimal activity at other receptors ( Table 3 … effects of bepotastine. A 1997 Japanese study showed oral bepotastine inhibits passive …
Number of citations: 15 www.tandfonline.com
KA Lyseng-Williamson - Drugs, 2010 - Springer
… have shown that twice-daily bepotastine is an effective and … Bepotastine 20 mg/day was significantly more effective than … In phase III trials in patients with chronic urticaria, bepotastine …
Number of citations: 32 link.springer.com
JI Williams, JA Gow, SM Klier, SL McCue… - … medical research and …, 2010 - Taylor & Francis
… , despite the recent approval of a bepotastine besilate ophthalmic formulation in the United … bepotastine besilate originates exclusively from Japan and there is no approved bepotastine …
Number of citations: 36 www.tandfonline.com
…, TR McNamara, for the Bepotastine Besilate … - Journal of ocular …, 2011 - liebertpub.com
Purpose: This clinical trial evaluated the safety and effectiveness of bepotastine besilate ophthalmic solutions 1.0% and 1.5% compared with placebo for the treatment of ocular itching …
Number of citations: 26 www.liebertpub.com
…, Bepotastine Besilate Ophthalmic Solutions … - American journal of …, 2010 - Elsevier
PURPOSE: To evaluate the effectiveness of bepotastine besilate ophthalmic solutions 1.0% and 1.5% compared with placebo at reducing ocular itching and conjunctival hyperemia in …
Number of citations: 46 www.sciencedirect.com
CF McCabe, SE McCabe - Clinical Ophthalmology, 2012 - Taylor & Francis
Background: The aim of this study was to compare patient-perceived relief of ocular itch, nasal symptoms, and eye drop comfort when allergic conjunctivitis was treated with bepotastine …
Number of citations: 34 www.tandfonline.com
…, Bepotastine Besilate Ophthalmic Solutions Clinical … - Clinical …, 2009 - Elsevier
… of oral bepotastine besilate in the treatment of allergic symptoms, bepotastine besilate is … Objective: The aim of this study was to assess the effects of bepotastine besilate ophthalmic …
Number of citations: 52 www.sciencedirect.com
MT Bergmann, JI Williams, PJ Gomes - Clinical Ophthalmology, 2014 - Taylor & Francis
Purpose To examine the pooled per-protocol ocular end points from two conjunctival allergen challenge (CAC) clinical trials of the dual-action antihistamine bepotastine besilate …
Number of citations: 18 www.tandfonline.com
KA Kim, JY Park - Clinical drug investigation, 2013 - Springer
… The results of the present study revealed that bepotastine besilate 10 mg (reference) and bepotastine … Both bepotastine formulations were generally well-tolerated in this population. …
Number of citations: 5 link.springer.com
I Carrillo-Martin, A Gonzalez-Estrada… - Expert Opinion on …, 2018 - Taylor & Francis
Introduction: Bepotastine besilate (BB) is a second-generation H1-antihistamine that, as an ophthalmic solution, is approved in the United States by the Food and Drug Administration (…
Number of citations: 9 www.tandfonline.com

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